4-(dimethylamino)-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]benzamide
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Overview
Description
4-(dimethylamino)-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]benzamide is a useful research compound. Its molecular formula is C17H23N3O and its molecular weight is 285.391. The purity is usually 95%.
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Scientific Research Applications
Photophysical Properties and Charge Transfer
One significant area of research involves the study of the photophysical properties and charge transfer mechanisms of related compounds. For instance, the influence of attaching chromophores to a polymer chain on their twisted intramolecular charge-transfer (TICT) state in dilute solutions has been investigated, showing that the polymeric chain can enforce a less planar geometry, causing a bathochromic shift and broadening of the absorption band in electronic absorption spectra. This research highlights the potential of such compounds in developing advanced materials with specific optical properties (Bajorek & Pa̧czkowski, 1998).
Heterocyclic Chemistry and Organic Synthesis
Another key application lies in heterocyclic chemistry and organic synthesis. Compounds structurally similar to 4-(dimethylamino)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide have been utilized as versatile reagents in forming highly substituted pyridine, N-aminopyridine, pyrrole, and pyrido[3,4-c]pyridazine derivatives. This demonstrates their utility in synthesizing complex molecules that could have pharmaceutical or material science applications (Uršič, Svete, & Stanovnik, 2008).
Catalysis and Synthesis Optimization
The compound and its analogs have been studied for their role in catalysis, offering insights into more efficient synthesis routes for various chemical products. For example, 4-(N,N-Dimethylamino)pyridine has been highlighted as a recyclable catalyst for the acylation of inert alcohols, showing potential for enhancing synthesis efficiency and sustainability in chemical manufacturing processes (Liu, Ma, Liu, & Wang, 2014).
Biomedical Research
In biomedical research, derivatives of the compound have shown promise. For example, a study found that a particular derivative improved monoclonal antibody production in Chinese hamster ovary cell cultures, indicating potential applications in biotechnology and pharmaceutical manufacturing (Aki, Katsumata, Kakihara, Nonaka, & Fujiwara, 2021).
Mechanism of Action
Mode of Action
It is known that the compound has a significant impact on the protonation degree of dmap derivatives, especially in the case of protonation of the 4-(dimethylamino)-1-(2,3,5,6-tetrafluoropyridin-4-yl)pyridinium cation .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, it has been found that temperature has a significant impact on the protonation degree of DMAP derivatives .
Properties
IUPAC Name |
4-(dimethylamino)-N-(4-pyrrolidin-1-ylbut-2-ynyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-19(2)16-9-7-15(8-10-16)17(21)18-11-3-4-12-20-13-5-6-14-20/h7-10H,5-6,11-14H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJALYZKWBQNPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NCC#CCN2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.